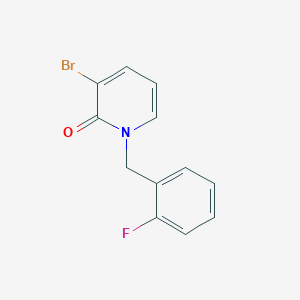3-Bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one
CAS No.: 1711243-83-2
Cat. No.: VC4593982
Molecular Formula: C12H9BrFNO
Molecular Weight: 282.112
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1711243-83-2 |
|---|---|
| Molecular Formula | C12H9BrFNO |
| Molecular Weight | 282.112 |
| IUPAC Name | 3-bromo-1-[(2-fluorophenyl)methyl]pyridin-2-one |
| Standard InChI | InChI=1S/C12H9BrFNO/c13-10-5-3-7-15(12(10)16)8-9-4-1-2-6-11(9)14/h1-7H,8H2 |
| Standard InChI Key | QSOJLFLHBSWNBM-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)CN2C=CC=C(C2=O)Br)F |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s molecular formula is C₁₂H₉BrFNO, with a molecular weight of 282.112 g/mol. Its IUPAC name, 3-bromo-1-[(2-fluorophenyl)methyl]pyridin-2-one, reflects the bromine substitution at C3 and the 2-fluorobenzyl group attached to the pyridinone nitrogen. Key structural features include:
-
A planar pyridinone ring with keto-enol tautomerism potential.
-
A bromine atom at C3, enabling nucleophilic substitution or cross-coupling reactions.
-
A 2-fluorobenzyl group, contributing to lipophilicity and electronic effects.
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₉BrFNO | |
| Molecular Weight | 282.112 g/mol | |
| CAS Number | 1711243-83-2 | |
| SMILES | C1=CC=C(C(=C1)CN2C=CC=C(C2=O)Br)F | |
| InChI Key | QSOJLFLHBSWNBM-UHFFFAOYSA-N |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 3-bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one involves two primary steps:
-
N-Alkylation of Pyridinone: Reaction of 3-bromopyridin-2(1H)-one with 2-fluorobenzyl chloride in the presence of a base (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or acetonitrile.
-
Bromination: If starting from unsubstituted pyridinone, electrophilic bromination using NBS (N-bromosuccinimide) or Br₂ in acetic acid may be employed.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| N-Alkylation | 2-fluorobenzyl chloride, K₂CO₃, DMF, 80°C | ~70% | |
| Bromination | NBS, AIBN, CCl₄, reflux | ~65% |
Process Optimization
A patent describing the synthesis of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate highlights critical factors for analogous reactions :
-
Oxidizing Agents: Potassium persulfate in acetonitrile with sulfuric acid catalysis improves yields to 75–80% .
-
Stepwise Addition: Incremental reagent addition reduces side reactions, enhancing purity .
Physicochemical Properties
Crystallography
No single-crystal X-ray data are available, but molecular modeling predicts a dihedral angle of ~60° between the pyridinone and fluorobenzyl rings, minimizing steric clash.
Applications in Medicinal Chemistry
Drug Discovery Scaffold
The compound’s bromine and fluorobenzyl groups make it a versatile intermediate for:
-
Suzuki-Miyaura Coupling: Palladium-catalyzed reactions to introduce aryl/heteroaryl groups at C3.
-
Kinase Inhibitors: Halogenated pyridinones are explored in ATP-binding site targeting, particularly in oncology.
Materials Science Applications
Organic Semiconductors
The conjugated pyridinone system and electron-withdrawing bromine/fluorine substituents enable use in:
-
Electron-Transport Layers: Enhanced electron mobility due to reduced LUMO levels (-2.8 eV estimated).
-
Luminescent Materials: Potential for blue-emitting OLEDs via π-π* transitions.
Challenges and Future Directions
Synthetic Hurdles
-
Low Yields: N-Alkylation often results in ≤70% yield due to competing O-alkylation.
-
Purification Difficulties: Similar polarities of byproducts complicate column chromatography.
Research Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume